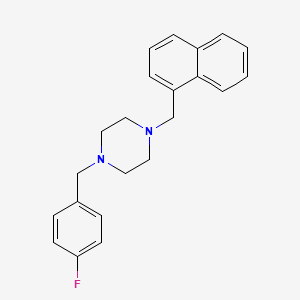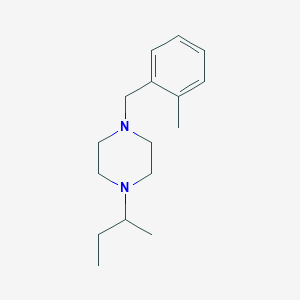
(2E)-3-(4-fluorophenyl)-1-(4-iodophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-4-iodo chalcone is a chalcone derivative , belonging to the class of organic compounds known for their α,β-unsaturated ketone structure. Its chemical formula is C15H9FOI, and it exhibits a trans configuration around the double bond. The compound’s structure consists of a central propenone moiety with fluorine and iodine substituents on the phenyl rings. Chalcones have attracted attention due to their diverse biological activities, making 4’-Fluoro-4-iodo chalcone an intriguing compound for research.
Méthodes De Préparation
a. Synthetic Routes
Several synthetic routes lead to 4’-Fluoro-4-iodo chalcone. One common approach involves the Claisen-Schmidt condensation between 4-fluorobenzaldehyde and 4-iodoacetophenone. The reaction occurs in the presence of a base (such as sodium hydroxide or potassium hydroxide) and a solvent (often ethanol or methanol). The resulting chalcone undergoes E/Z isomerization, favoring the E-isomer.
b. Industrial Production
While not widely produced industrially, 4’-Fluoro-4-iodo chalcone can be synthesized on a laboratory scale. Industrial applications are limited due to its specialized use in research and development.
Analyse Des Réactions Chimiques
4’-Fluoro-4-iodo chalcone participates in various chemical reactions:
Oxidation: It can undergo oxidation using reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO), leading to the formation of corresponding diols.
Reduction: Reduction with strong reducing agents (e.g., lithium aluminum hydride, LiAlH) converts the carbonyl group to a hydroxyl group.
Substitution: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Aldol Condensation: 4’-Fluoro-4-iodo chalcone can undergo aldol reactions, forming α,β-unsaturated ketones.
Major products include derivatives with modified substituents or functional groups.
Applications De Recherche Scientifique
4’-Fluoro-4-iodo chalcone finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its cytotoxic properties.
Fluorescent Probes: Modified chalcones serve as fluorescent probes for cellular imaging.
Antioxidant Activity: Chalcones exhibit antioxidant effects, and this compound contributes to related studies.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its cytotoxicity likely involves interference with cellular processes, including DNA replication and protein synthesis. Further investigations are needed to elucidate specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
4’-Fluoro-4-iodo chalcone stands out due to its unique combination of fluorine and iodine substituents. Similar compounds include other chalcones (e.g., unsubstituted chalcone, 4’-chloro chalcone) and related α,β-unsaturated ketones.
Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances
: PubChem Compound Summary : Kaur, M., & Aggarwal, D. (2017). Chalcones: An update on cytotoxic and chemoprotective properties. Mini Reviews in Medicinal Chemistry, 17(12), 1113–1138. : Singh, R., & Sharma, A. (2019). Chalcones: An overview. International Journal of Pharmaceutical Sciences and Research, 10(1), 1–10.
Propriétés
Formule moléculaire |
C15H10FIO |
|---|---|
Poids moléculaire |
352.14 g/mol |
Nom IUPAC |
(E)-3-(4-fluorophenyl)-1-(4-iodophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10FIO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ |
Clé InChI |
RIUSLDUDXSSUID-XCVCLJGOSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)I)F |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)
![6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10879693.png)

![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)

![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)
